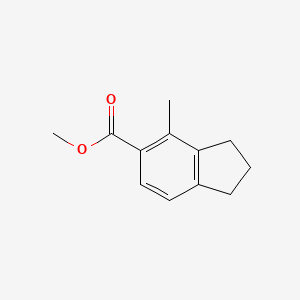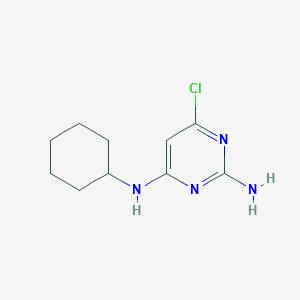
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine
Descripción general
Descripción
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H15ClN4 . It belongs to the class of heterocyclic building blocks, specifically pyrimidines . The CAS number for this compound is 30182-26-4 .
Molecular Structure Analysis
The molecular weight of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is 226.71 g/mol . The exact structure of this compound is not provided in the sources, but it can be inferred from its name and molecular formula.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine are not provided in the sources .Aplicaciones Científicas De Investigación
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles, such as 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, are significant structural components in pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that a majority contain nitrogen heterocycles. These compounds are essential for creating diverse pharmaceuticals due to their structural variety and biological relevance. The study classifies nitrogen heterocycles by ring size and complexity, highlighting common substitution patterns and unusual structures (Vitaku, Smith, & Njardarson, 2014).
Flame Retardancy and Dielectric Properties
Cyclotriphosphazene compounds, related to 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, exhibit significant flame retardant characteristics due to their chlorine content and structural properties. These compounds are explored for their potential in enhancing flame retardancy and dielectric properties, making them valuable in materials science, especially for applications requiring high fire resistance and electrical insulation (Usri, Jamain, & Makmud, 2021).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, which can be derived from 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, is crucial in medicinal chemistry due to its bioavailability and broad applicability. Research highlights the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, showcasing their versatility in drug development. This synthesis approach has been studied extensively, indicating the potential for creating novel therapeutic agents (Parmar, Vala, & Patel, 2023).
Halogenation in Marine Algae
Studies on marine red algae (Rhodophyta) reveal their unique ability to synthesize organic halogen-containing compounds, such as 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine. These compounds, derived from seawater, play a crucial role in the algae's biochemical processes, offering insights into natural product chemistry and potential pharmacological applications (Fenical, 1975).
Propiedades
IUPAC Name |
6-chloro-4-N-cyclohexylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZJINMPNIFLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

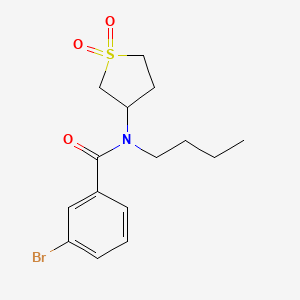



![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)
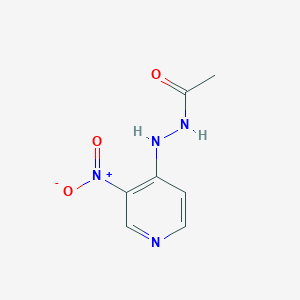
![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
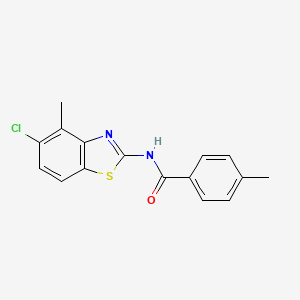
![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)
